molecular formula C9H11N5 B2553189 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline CAS No. 1159696-59-9

4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline

Cat. No.: B2553189
CAS No.: 1159696-59-9
M. Wt: 189.222
InChI Key: NXOSUZPCYSKYRI-UHFFFAOYSA-N
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Description

4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline is an organic compound that features a tetrazole ring attached to an aniline moiety via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions to form the tetrazole ring.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the tetrazole derivative.

    Formation of the Aniline Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline form.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under mild conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives of the aniline moiety.

    Reduction: The original aniline compound.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline can be compared with other tetrazole-containing compounds:

The uniqueness of this compound lies in its combination of the tetrazole ring with an aniline moiety, offering a distinct set of chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9/h1-2,4-5H,3,6,10H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOSUZPCYSKYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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